molecular formula C12H25NO5 B15110992 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol CAS No. 81331-60-4

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol

Cat. No.: B15110992
CAS No.: 81331-60-4
M. Wt: 263.33 g/mol
InChI Key: NERABKXQXDJKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol is a chemical compound with the molecular formula C12H25NO5. It is a type of crown ether, specifically a monoaza-15-crown-5 derivative. Crown ethers are known for their ability to form stable complexes with metal ions, making them valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol typically involves the reaction of ethylene oxide with a suitable amine precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the crown ether structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol involves its ability to form stable complexes with metal ions. The crown ether structure allows it to encapsulate metal ions, stabilizing them and facilitating their transport and reactivity. This property is particularly useful in catalysis and ion transport studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol is unique due to the presence of the ethanol group, which enhances its solubility and reactivity compared to other crown ethers. This makes it particularly valuable in applications requiring high solubility and specific reactivity .

Properties

CAS No.

81331-60-4

Molecular Formula

C12H25NO5

Molecular Weight

263.33 g/mol

IUPAC Name

2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethanol

InChI

InChI=1S/C12H25NO5/c14-4-1-13-2-5-15-7-9-17-11-12-18-10-8-16-6-3-13/h14H,1-12H2

InChI Key

NERABKXQXDJKRF-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCOCCN1CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.